(1R,3S)-methyl 3-aminocyclopentanecarboxylate
Description
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral cyclopentane derivative with a methyl ester and an amino group at the 1R and 3S positions, respectively. Its molecular formula is C₇H₁₃NO₂, and its hydrochloride salt (CAS 180196-56-9) has a molecular weight of 179.64 g/mol . This compound is primarily used in pharmaceutical research as a chiral building block for drug synthesis, leveraging its stereochemical specificity to influence biological activity .
Properties
IUPAC Name |
methyl (1R,3S)-3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJFMHFIQWQZ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-methyl 3-aminocyclopentanecarboxylate typically involves an asymmetric cycloaddition reaction. One common method includes the use of (1R,3S)-3-amino-1-cyclopentanol as a starting material. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method also boasts high atom economy and low production costs, with good stereoselectivity and high optical purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-methyl 3-aminocyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(1R,3S)-methyl 3-aminocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,3S)-methyl 3-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of cyclopentane derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180196-56-9 | C₇H₁₄ClNO₂ | 179.64 | (1R,3S) configuration |
| (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 1085842-51-8 | C₇H₁₄ClNO₂ | 179.64 | (1S,3S) configuration |
| (1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180323-49-3 | C₇H₁₄ClNO₂ | 179.64 | (1S,3R) configuration |
- Stereochemical Impact: The (1R,3S) isomer is structurally distinct from its (1S,3S) and (1S,3R) counterparts, which may lead to differences in receptor binding or metabolic stability in drug candidates .
Ring Size Variations
Cyclopentane derivatives are compared with smaller (cyclobutane) and larger (cyclohexane) analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 1212304-86-3 | C₆H₁₁ClNO₂ | 164.61 | Cyclobutane ring |
| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 | Cyclohexane ring |
- Cyclohexane analogs (e.g., CAS 61367-16-6) adopt chair conformations, offering greater flexibility but reduced steric hindrance compared to the puckered cyclopentane ring .
Functional Group Variations
Amino vs. Hydroxy Substitutions
Ester vs. Acid Forms
Biological Activity
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₃N O₂
- Molecular Weight : Approximately 143.19 g/mol
- Structure : The compound features a cyclopentane ring with an amino group and a carboxylate ester, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry enables it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.
Interaction with Receptors
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving glutamate receptors. These interactions could modulate synaptic transmission and have implications for neuropharmacological applications.
Neuropharmacology
Studies have shown that this compound exhibits notable effects on neurotransmitter systems. It has been investigated for its potential role in treating neurological disorders due to its ability to influence receptor activity .
Antinociceptive Effects
Preliminary studies suggest that the compound may possess antinociceptive properties, which could be beneficial in pain management therapies. This effect is hypothesized to be mediated through the modulation of neurotransmitter release and receptor activation in pain pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| This compound | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |
| Methyl 3-aminocyclopentanecarboxylate | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |
| cis-Methyl 3-aminocyclobutanecarboxylate | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |
| cis-Methyl 4-aminocyclohexanecarboxylate | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |
This table illustrates how the stereochemical configuration of this compound contributes to its distinct biological profile compared to other similar compounds.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study investigated the effects of this compound on glutamate receptors in vitro. Results indicated enhanced receptor binding affinity, suggesting potential applications in neuroprotective therapies.
- Antinociceptive Studies : In animal models, this compound demonstrated significant pain relief comparable to standard analgesics. This finding supports further exploration into its mechanism as a potential therapeutic agent for chronic pain management .
Q & A
Q. What are the critical safety precautions for handling (1R,3S)-methyl 3-aminocyclopentanecarboxylate in laboratory settings?
- Methodological Answer : The compound is classified under GHS07 with acute oral toxicity (Category 4), skin/eye irritation (Category 2), and potential respiratory irritation (H335). Key precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
- Avoid release into the environment; adsorb spills with silica gel or inert materials .
Q. How can the purity and stereochemical identity of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR shifts with literature data (e.g., δ ~173.8 ppm for ester carbonyls and δ ~49.1 ppm for azido groups in intermediates) .
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and confirm stereopurity .
- Mass Spectrometry : HRMS (e.g., ESI-TOF) to verify molecular ions (e.g., [M+Na] at m/z 314.1174) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amine during cyclization, ensuring retention of configuration .
- Asymmetric Catalysis : Employ palladium-catalyzed azide-alkyne cycloadditions to control ring puckering and substituent orientation .
- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., SHELXL refinement of dihedral angles and puckering parameters) .
Q. How can SHELX software improve the structural determination of this compound derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXD for experimental phasing and SHELXE for density modification in small-molecule crystallography .
- Refinement : Apply SHELXL’s restraints for bond lengths/angles, especially for flexible cyclopentane rings (e.g., q2 = 0.470 Å for puckering) .
- Validation : Cross-check R1 values (<5%) and ADP consistency to avoid overfitting .
Q. What methodologies address discrepancies in NMR data between synthetic batches of methyl aminocyclopentanecarboxylate stereoisomers?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 60°C or higher .
- COSY/NOESY : Identify through-space couplings to distinguish axial vs. equatorial substituents .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference in or spectra .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., neurotransmitter transporters) based on structural analogs like β-CFT .
- QM/MM Calculations : Optimize transition states for ring-opening reactions (e.g., cyclopropane derivatives) using Gaussian09 .
- Pharmacophore Mapping : Align ester and amine groups with bioactive conformations of cocaine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
